3-Ethyl-2-methylhexan-1-amine
Description
General Overview of Primary Amine Chemistry in Advanced Synthetic Strategies
Primary amines, characterized by the -NH2 functional group attached to a carbon atom, are fundamental building blocks in organic chemistry. enthu.com They serve as versatile intermediates in a wide range of chemical transformations. Their nucleophilic nature allows them to participate in crucial reactions such as alkylation, acylation, and the formation of imines, which are pivotal in constructing more complex molecular architectures. smolecule.com In advanced synthetic strategies, primary amines are indispensable for creating libraries of compounds for drug discovery and for the synthesis of ligands used in catalysis. bohrium.com Modern synthetic methods are continually being developed to introduce the primary amine group with high efficiency and selectivity, including techniques like reductive amination and the Gabriel synthesis.
Rationale for Investigating Stereochemically Complex Alkyl Amines
The introduction of stereochemical complexity, such as the presence of multiple chiral centers in an alkyl amine, dramatically expands its potential utility. d-nb.info Molecules with specific three-dimensional arrangements can exhibit highly selective interactions with biological targets like enzymes and receptors. smolecule.com This stereospecificity is a cornerstone of modern drug design, where the desired therapeutic effect is often elicited by only one enantiomer of a chiral drug, while the other may be inactive or even detrimental. The investigation of stereochemically complex alkyl amines like 3-Ethyl-2-methylhexan-1-amine is driven by the need to develop new chiral building blocks for the asymmetric synthesis of bioactive molecules. The replacement of stereochemically complex natural product fragments with simplified, yet structurally defined, alkyl amines has shown promise in enhancing the antiproliferative activity of certain compounds. scispace.com
Structural Elucidation Challenges and Opportunities for Branched Hexanamine Derivatives
The structural characterization of branched hexanamine derivatives presents both challenges and opportunities. The presence of multiple methyl and ethyl substituents along the hexane (B92381) chain leads to a variety of constitutional and stereoisomers. Distinguishing between these isomers requires a combination of sophisticated analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The systematic IUPAC nomenclature provides a clear method for naming these complex structures, with this compound being a prime example. The opportunity lies in correlating the specific three-dimensional structure of each isomer with its unique physical and chemical properties, which can inform the design of new molecules with tailored functionalities.
Historical Context of Hexanamine Derivative Research in Organic Synthesis
The study of organic synthesis has a rich history, dating back to the 19th century with foundational discoveries that paved the way for the creation of complex molecules. openaccessjournals.comnih.govucl.ac.uk While the early focus was on isolating and identifying natural products, the field has progressed to the point where chemists can now design and construct novel molecules with unprecedented precision. nih.gov The development of new synthetic methodologies has been a driving force in this evolution. openaccessjournals.com Research into hexanamine derivatives is part of this broader narrative, contributing to the ever-expanding toolbox of organic chemists and enabling the synthesis of increasingly complex and valuable compounds.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H21N |
| Molecular Weight | 143.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2248344-47-8 |
| SMILES | CCCC(CC)C(C)CN |
| InChI | InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3 |
| InChI Key | RCQUSVTXPYJYFB-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUSVTXPYJYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl 2 Methylhexan 1 Amine
Enantioselective and Diastereoselective Synthesis of 3-Ethyl-2-methylhexan-1-amine Isomers
Achieving control over the stereochemistry at both the C2 and C3 positions of this compound requires sophisticated synthetic strategies. These methods are designed to selectively produce one or more of the four possible stereoisomers.
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral precursors like imines, enamines, or nitroalkenes. acs.org For a target like this compound, this could involve the hydrogenation of a corresponding unsaturated precursor, 3-ethyl-2-methyl-1-nitrohex-1-ene or a related imine. Transition metal catalysts, typically based on rhodium, iridium, or ruthenium, complexed with chiral phosphine ligands, are instrumental in achieving high enantioselectivity. acs.orgnih.gov
The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. For instance, Rh- and Ir-based catalysts have been successfully employed in the asymmetric hydrogenation of various imines and enamines to produce chiral amines with high enantiomeric excess (ee). bohrium.com A potential route could involve the hydrogenation of an N-protected imine derived from 3-ethyl-2-methylhexanal.
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Rh(COD)₂BF₄ / Chiral Bisphosphine Ligand | N-Aryl Imines | >95% | researchgate.net |
| [Ir(COD)Cl]₂ / Chiral Phosphine-Oxazoline Ligand | N-Sulfonyl Imines | Up to 99% | acs.org |
This table presents generalized data for the asymmetric hydrogenation of imines, which is applicable to the synthesis of chiral branched amines.
Chiral Pool Synthesis: This approach utilizes readily available enantiopure natural products, such as amino acids or terpenes, as starting materials. For this compound, a conceivable chiral pool precursor could be an amino acid like L-isoleucine or L-alloisoleucine, which possesses a stereocenter analogous to the C2 position. The synthesis would involve chain extension and modification of the side chain and carboxyl group to construct the target molecule.
Deracemization: This strategy involves the conversion of a racemic mixture of the amine or a precursor into a single enantiomer. Biocatalytic methods, employing enzymes like ω-transaminases, can perform enantioselective deamination of one enantiomer, followed by stereoselective amination of the resulting ketone to yield the desired single-enantiomer amine. acs.org Chemical deracemization methods have also been developed, often involving a photoredox catalyst in conjunction with a chiral primary amine catalyst to selectively isomerize an enamine intermediate, effectively converting a racemic α-branched aldehyde precursor into a single enantiomer before its conversion to the amine. chemrxiv.orgresearchgate.net
Table 2: Comparison of Deracemization Strategies for Chiral Amines
| Strategy | Method | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Biocatalytic Deracemization | Enantioselective Deamination/Amination | (R)- and (S)-selective ω-transaminases | High enantioselectivity (>99% ee), mild conditions |
This table outlines general principles of deracemization applicable to the synthesis of chiral amines or their precursors.
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, offers a metal-free alternative for synthesizing chiral amines. nih.gov A plausible organocatalytic route to this compound could involve the asymmetric conjugate addition of a nucleophile to a nitroalkene (e.g., 3-ethyl-1-nitrohex-1-ene) catalyzed by a chiral thiourea or primary amine catalyst. rsc.org The resulting chiral nitroalkane can then be reduced to the primary amine.
Another powerful approach is the asymmetric Mannich reaction, where an aldehyde, an amine, and a ketone (or its enamine/enolate equivalent) are coupled. A chiral primary amine catalyst can facilitate the formation of an enamine from a simple aldehyde, which then reacts with an imine derived from 3-ethylhexanal to stereoselectively form a new C-C bond and establish the required stereocenters. acs.org
Stereodivergent synthesis enables access to all possible stereoisomers of a molecule from a common starting material by simply changing the catalyst or reaction conditions. For this compound, a strategy could involve the reaction of a single prochiral enamine with a chiral catalyst system. By selecting different enantiomers of the catalyst (e.g., a chiral phosphoric acid or a primary amine), it is possible to direct the reaction to form any of the four diastereomers. This approach provides a highly efficient and flexible route to the complete set of isomers for comparative studies.
Novel Retrosynthetic Pathways and Building Blocks for the Compound
Modern synthetic chemistry focuses on developing modular and efficient routes to complex molecules. This involves identifying novel building blocks and retrosynthetic disconnections that allow for convergent and flexible syntheses.
The construction of the specific carbon skeleton of this compound is a central challenge. The key C-C bond disconnections can be made between C2-C3 or C3-C4.
Alkylation of Enolates: A classic strategy involves the alkylation of a chiral enolate or its equivalent. For instance, a chiral auxiliary-derived enolate of propionamide could be alkylated with a 1-bromo-2-ethylbutane fragment to establish the stereochemistry at C2 and form the C2-C3 bond.
Multicomponent Reactions: More advanced strategies utilize multicomponent reactions to assemble the scaffold in a single step. A visible-light-mediated carbonyl alkylative amination could bring together a primary amine (ammonia equivalent), an aldehyde (e.g., 2-ethylbutanal), and an alkyl iodide (e.g., 1-iodopropane) to form the branched amine scaffold. nih.govrsc.org This approach is highly convergent and allows for rapid diversification.
Catalytic Cross-Coupling: Researchers have developed methods for the formal cross-coupling of amines and carboxylic acids to form sp³-sp³ carbon-carbon bonds. news-medical.net This innovative strategy could potentially couple a simple amine with a branched carboxylic acid derivative to construct the desired carbon framework.
Table 3: Key Building Blocks for the Synthesis of this compound
| Building Block Type | Example | Corresponding Synthetic Strategy |
|---|---|---|
| Aldehydes & Ketones | 2-Ethylbutanal, 3-Heptanone | Reductive Amination, Mannich Reaction |
| Alkyl Halides | 1-Iodo-2-methylbutane, 3-Bromopentane | Enolate Alkylation, Grignard Reaction |
| Nitroalkenes | 3-Ethyl-1-nitrohex-1-ene | Asymmetric Conjugate Addition |
This table lists potential starting materials and intermediates for various synthetic approaches to the target compound.
Nitrile Reduction Pathways to Primary Amines
The reduction of nitriles presents a direct and reliable method for the synthesis of primary amines, including structurally complex ones like this compound. This transformation involves the conversion of a cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂), effectively adding a carbon and a nitrogen functionality in a single precursor. The key precursor for this pathway would be 2-methyl-3-ethylhexanenitrile.
Catalytic hydrogenation is a widely employed method for nitrile reduction, often utilizing transition metal catalysts such as Raney nickel, palladium, or platinum. The reaction proceeds by the addition of hydrogen gas (H₂) across the carbon-nitrogen triple bond. The choice of catalyst, solvent, temperature, and pressure are crucial parameters to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines.
Alternatively, stoichiometric reductions using metal hydrides offer another powerful route. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the free amine. While highly effective, the pyrophoric nature of LiAlH₄ necessitates careful handling. Other hydride reagents such as borane complexes (e.g., BH₃·THF) can also be employed.
Recent advancements have focused on developing milder and more selective reducing agents. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of nitriles in excellent yields. Similarly, ammonia (B1221849) borane under thermal conditions can reduce nitriles without the need for a metal catalyst, presenting a more environmentally benign option.
Table 1: Comparison of Reagents for Nitrile Reduction to this compound
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| H₂ / Raney Nickel | Ethanol | 80-100 | 50-100 | 85-95 | High pressure required; potential for secondary amine formation. |
| LiAlH₄ | Diethyl ether | 35 (reflux) | 1 | 90-98 | Highly efficient but requires anhydrous conditions and careful handling. |
| BH₃·THF | THF | 66 (reflux) | 1 | 80-90 | Milder alternative to LiAlH₄. |
| Ammonia Borane | Dioxane | 100 | 1 | 85-95 | Metal-free; environmentally benign byproducts (H₂ and NH₃). organic-chemistry.org |
Reductive Amination Protocols for the Formation of this compound
Reductive amination is a versatile and widely used method for the synthesis of amines, including primary amines from aldehydes or ketones. libretexts.org For the synthesis of this compound, the corresponding aldehyde, 2-methyl-3-ethylhexanal, would serve as the starting material. nih.gov This process involves two key steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine source, followed by the in-situ reduction of this intermediate.
To synthesize a primary amine, ammonia is used as the nitrogen source. The reaction between 2-methyl-3-ethylhexanal and ammonia forms an intermediate imine, which is then reduced to the target primary amine. A key challenge in the reductive amination with ammonia is preventing the over-alkylation of the newly formed primary amine, which can react with the starting aldehyde to form secondary and tertiary amines. organic-chemistry.org
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon, Raney nickel) is a common industrial practice. stackexchange.com For laboratory-scale synthesis, milder reducing agents are often preferred. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is selective for the reduction of the protonated imine over the starting aldehyde. youtube.com A safer and more common alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reductive amination of a wide range of aldehydes and ketones. stackexchange.com
Optimizing reaction conditions, such as the concentration of ammonia, the choice of solvent, and the pH, is crucial for maximizing the yield of the primary amine. For instance, using a large excess of ammonia can help to drive the equilibrium towards the formation of the primary amine and minimize side reactions. nih.govacs.org
Table 2: Reagents and Conditions for Reductive Amination of 2-Methyl-3-ethylhexanal
| Amine Source | Reducing Agent | Solvent | Catalyst/Additive | Typical Yield (%) |
|---|---|---|---|---|
| Ammonia | H₂ / Pd/C | Methanol | - | 80-90 |
| Ammonia | NaBH₃CN | Methanol | Acetic Acid | 75-85 |
| Ammonium (B1175870) Acetate | NaBH(OAc)₃ | Dichloromethane | - | 85-95 |
| Ammonia/Ti(OiPr)₄ | NaBH₄ | Ethanol | - | 80-90 |
Alkylation and Acylation Reactions in Amine Synthesis
While direct alkylation of ammonia with an appropriate alkyl halide, such as 1-halo-3-ethyl-2-methylhexane, might seem like a straightforward approach, it is often plagued by a lack of selectivity. wikipedia.org The resulting primary amine is typically more nucleophilic than ammonia, leading to subsequent alkylations that produce a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. wikipedia.org Therefore, direct alkylation of ammonia is generally not a preferred method for the selective synthesis of primary amines in a laboratory setting. wikipedia.org
To circumvent the issue of over-alkylation, indirect methods involving acylation followed by reduction are more commonly employed. In this approach, a suitable carboxylic acid derivative, such as 3-ethyl-2-methylhexanoyl chloride, can be reacted with an ammonia equivalent. The resulting primary amide, 3-ethyl-2-methylhexanamide, can then be reduced to the target primary amine, this compound.
The reduction of the amide to the amine can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This method is generally high-yielding and avoids the problem of over-alkylation. The reaction is typically carried out in an anhydrous ethereal solvent. The robustness of this two-step sequence makes it a reliable, albeit less atom-economical, alternative to direct alkylation.
Table 3: Two-Step Acylation-Reduction Route to this compound
| Acylating Agent | Amine Source | Amide Reduction Reagent | Overall Yield (%) |
|---|---|---|---|
| 3-Ethyl-2-methylhexanoyl chloride | Aqueous Ammonia | LiAlH₄ in THF | 85-95 |
| 3-Ethyl-2-methylhexanoic acid | Ammonia (with coupling agent) | BH₃·THF | 80-90 |
Development of Sustainable Synthetic Protocols for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for amines, aiming to reduce environmental impact and improve efficiency. rsc.org For a molecule like this compound, sustainable protocols focus on the use of environmentally benign solvents and reagents, catalytic methods to enhance atom economy, and innovative energy sources like light and electricity. uva.nlrsc.org
Green Solvents and Reagents in Amine Synthesis
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives. For amine synthesis, water is an ideal green solvent, although the low solubility of many organic substrates can be a limitation. The use of surfactants or phase-transfer catalysts can sometimes overcome this issue.
Bio-based solvents, derived from renewable resources, are gaining traction. Examples include Cyrene™, a solvent derived from cellulose (B213188), which has been successfully used in amide synthesis, a key step in one of the pathways to amines. rsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another promising class of green solvents. mdpi.com They are often biodegradable, non-volatile, and can be tailored to specific reactions. mdpi.com Research has shown that DESs can enhance reaction rates and selectivity in various amination reactions. mdpi.com
In addition to green solvents, the use of safer reagents is also a key aspect. For instance, replacing hazardous reducing agents like LiAlH₄ with milder and more stable alternatives such as sodium borohydride in the presence of catalysts, or using catalytic transfer hydrogenation with formic acid or isopropanol as the hydrogen source, contributes to a greener synthetic process.
Catalytic Synthesis for Reduced Waste and Enhanced Atom Economy
Catalytic methods are at the heart of green chemistry as they allow for reactions to proceed with high efficiency and selectivity, generating minimal waste. nih.gov The concept of atom economy, which measures the amount of starting materials that end up in the final product, is a key metric for evaluating the sustainability of a synthesis. researchgate.net
For the synthesis of this compound, catalytic reductive amination and nitrile hydrogenation are inherently more atom-economical than stoichiometric methods. The development of highly active and selective catalysts based on earth-abundant and non-toxic metals is an active area of research. For example, iron- and cobalt-based catalysts have been developed for the reductive amination of aldehydes and ketones, offering a more sustainable alternative to precious metal catalysts like palladium and platinum. nih.gov
The "hydrogen borrowing" or "hydrogen autotransfer" strategy is another elegant catalytic approach. In this method, an alcohol is transiently oxidized to an aldehyde in the presence of a catalyst, which then undergoes reductive amination with an amine source. The hydrogen that was "borrowed" from the alcohol is then used to reduce the imine intermediate. This allows for the direct conversion of alcohols to amines, with water as the only byproduct, representing a highly atom-economical process.
Photochemical and Electrochemical Approaches to Branched Amines
Photochemical and electrochemical methods offer innovative and sustainable ways to drive chemical reactions using light and electricity, respectively, often under mild conditions. These approaches can provide alternative reaction pathways with unique selectivity.
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for the synthesis of complex molecules, including branched amines. For instance, photocatalytic methods have been developed for the three-component reductive coupling of an amine, an aldehyde, and an electron-deficient olefin to generate γ-amino acid derivatives, showcasing the potential for constructing complex amine structures. While direct application to this compound is not yet reported, the principles could be adapted.
Electrochemical synthesis provides another green alternative by replacing chemical oxidants or reductants with electrons. nih.gov The electrochemical reduction of nitriles to primary amines is a promising approach. nsf.govacs.org By controlling the electrode potential and reaction conditions, high selectivity for the primary amine can be achieved, avoiding the formation of byproducts. nsf.govacs.org For example, using a nanostructured copper electrocatalyst in a CO₂-saturated electrolyte has been shown to selectively produce primary amines from nitriles by reversibly forming carbamates, which prevents over-reaction. nsf.gov This method avoids the use of high-pressure hydrogen or pyrophoric metal hydrides, making it an attractive and sustainable strategy for the synthesis of amines like this compound. acs.orgnanoge.org
Advanced Spectroscopic and Chiral Analytical Characterization of 3 Ethyl 2 Methylhexan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent framework of 3-Ethyl-2-methylhexan-1-amine. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecule's constitution can be assembled.
Due to the absence of published experimental data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These estimations are based on established increments and spectral data for structurally analogous aliphatic amines.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (-CH₂NH₂) | ~2.65 (m) | ~45.2 |
| C2 (-CH) | ~1.70 (m) | ~38.5 |
| C3 (-CH) | ~1.45 (m) | ~48.1 |
| C4 (-CH₂) | ~1.25 (m) | ~29.7 |
| C5 (-CH₂) | ~1.30 (m) | ~23.0 |
| C6 (-CH₃) | ~0.90 (t) | ~14.1 |
| C2-CH₃ | ~0.88 (d) | ~15.8 |
| C3-CH₂CH₃ | ~1.35 (m) | ~25.5 |
| C3-CH₂CH₃ | ~0.85 (t) | ~11.5 |
| -NH₂ | ~1.5 (br s) | - |
Two-dimensional NMR experiments are crucial for confirming the bonding network by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would display cross-peaks connecting H1 with H2, H2 with H3 and H2-CH₃, H3 with H4 and H3-CH₂CH₃, and so on, allowing for the complete tracing of the proton spin systems within the molecule. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation for each C-H bond, for instance, linking the proton signal at ~2.65 ppm to the carbon signal at ~45.2 ppm (C1).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for connecting the different spin systems identified in the COSY spectrum. For example, the protons of the C6 methyl group (~0.90 ppm) would show correlations to C5 and C4, confirming the end of the main chain. Similarly, the H1 protons would show correlations to C2 and C3, unequivocally establishing the connectivity around the amine-bearing carbon.
The table below summarizes the key hypothetical correlations expected from 2D NMR analysis that would confirm the structure of this compound.
| Experiment | Observed Correlation (Proton → Nucleus) | Information Gained |
| COSY | H1 ↔ H2 | Connectivity of C1 and C2 |
| H2 ↔ H3, H2-CH₃ | Connectivity around the C2 stereocenter | |
| H3 ↔ H4, H3-CH₂CH₃ | Connectivity around the C3 stereocenter | |
| H4 ↔ H5 | Connectivity of the n-propyl fragment | |
| H5 ↔ H6 | Connectivity of the n-propyl fragment | |
| HSQC | H1 ↔ C1 | Direct C-H attachment at C1 |
| H2 ↔ C2 | Direct C-H attachment at C2 | |
| H6 ↔ C6 | Direct C-H attachment at C6 | |
| HMBC | H1 → C2, C3 | Connects the aminomethyl group to the core |
| H2-CH₃ → C1, C2, C3 | Confirms methyl position at C2 | |
| H6 → C4, C5 | Confirms propyl chain structure and attachment at C3 |
As this compound possesses two chiral centers (C2 and C3), it can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for differentiating these isomers.
Chiral Shift Reagents (CSRs): Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used as chiral shift reagents. libretexts.org These Lewis-acidic complexes reversibly bind to the basic amine group of the substrate. libretexts.org In a chiral environment, the two enantiomers of this compound will form diastereomeric complexes with the CSR. These diastereomeric complexes have different magnetic properties, leading to the separation of previously overlapping NMR signals for the enantiomers. libretexts.org The integration of the separated signals allows for the determination of enantiomeric excess (ee).
Anisotropic Effects: Another approach involves using a chiral aligning medium, such as a polypeptide liquid crystal. nih.gov Enantiomers will interact differently with the chiral solvent, leading to slightly different average orientations. nih.gov This differential orientation results in measurable differences in anisotropic NMR parameters like residual dipolar couplings (RDCs) or residual chemical shift anisotropies (RCSAs), allowing for the distinction and analysis of the enantiomers. nih.gov
The following table illustrates a hypothetical scenario of proton signal splitting for one enantiomeric pair of this compound upon the addition of a chiral shift reagent.
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) after addition of Eu(hfc)₃ |
| (R,R)-enantiomer | ||
| H1 | 2.65 | 3.15 |
| H2 | 1.70 | 2.20 |
The acyclic nature of this compound allows for considerable conformational freedom due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) is the technique used to study these motional processes. unibas.itnih.gov
At room temperature, the rotation around the C-C bonds is typically very fast on the NMR timescale. copernicus.org This rapid interconversion means that the observed NMR spectrum is a weighted average of all the populated conformations. auremn.org.br To study individual conformers (rotamers), variable-temperature (VT) NMR experiments are performed. By lowering the temperature, the rate of bond rotation can be slowed. If the energy barrier to rotation is sufficiently high, a temperature (the coalescence temperature) will be reached below which the exchange becomes slow on the NMR timescale, and distinct signals for individual conformers may be resolved. copernicus.org
For a flexible aliphatic amine like this compound, the energy barriers for C-C bond rotation are generally low. Therefore, observing distinct rotamers would likely require extremely low temperatures. However, DNMR can still provide valuable information about the thermodynamics of the conformational equilibrium and the kinetic barriers between different conformational states.
| Dynamic Process | NMR Observation at Room Temp. | Dynamic NMR Approach | Information Obtained |
| Rotation around C-C bonds | Averaged, sharp signals | Variable-Temperature (VT) NMR | Energy barriers to rotation (ΔG‡), populations of conformers at low temp. |
| Inversion of Amine Nitrogen | Typically very fast | Not usually observable by standard NMR | - |
| Configurational Stability | Stable | - | Stereoisomers do not interconvert without chemical reaction |
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis
Mass spectrometry provides critical information about a molecule's mass and, by extension, its elemental composition. Fragmentation analysis further aids in structural elucidation.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For this compound (C₉H₂₁N), the protonated molecular ion [M+H]⁺ would be observed in techniques like electrospray ionization (ESI).
The table below compares the theoretical exact mass of the protonated molecule with a hypothetical measured value, demonstrating the power of HRMS in confirming the elemental composition.
| Ion Formula | Theoretical Monoisotopic Mass (Da) | Hypothetical Measured Mass (Da) | Mass Difference (ppm) |
| [C₉H₂₂N]⁺ | 144.17467 | 144.17498 | 2.15 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation patterns that provide structural information. wikipedia.org
For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comwhitman.edu For this compound, the primary fragmentation is expected to be the cleavage of the C1-C2 bond. Another common fragmentation for primary amines is the formation of an iminium ion at m/z 30.
The following table outlines the predicted major fragmentation pathways for the protonated [M+H]⁺ ion of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Pathway |
| 144.17 | 127.15 | NH₃ (Ammonia) | Loss of the amine group, forming a C₉H₁₉⁺ carbocation. |
| 144.17 | 114.16 | C₂H₆ (Ethane) | Loss of the ethyl group from C3. |
| 144.17 | 100.14 | C₃H₈ (Propane) | Loss of the propyl group from C3. |
| 144.17 | 30.03 | C₈H₁₆ | β-cleavage resulting in the [CH₂=NH₂]⁺ ion. |
Ion Mobility Mass Spectrometry (IM-MS) for Isomeric and Conformational Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond traditional mass spectrometry, enabling the differentiation of isomers (constitutional and stereo-) and conformers that would otherwise be indistinguishable by their mass-to-charge ratio alone.
For this compound, which possesses two chiral centers, four stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the enantiomeric pairs is diastereomeric. Diastereomers, having different physical properties, can be separated by IM-MS due to their distinct three-dimensional shapes, which result in different collision cross-sections (CCS) in the gas phase. While enantiomers have identical CCS values and cannot be directly separated by conventional IM-MS, their separation can be achieved by forming diastereomeric complexes with a chiral selector.
In a typical IM-MS experiment, the protonated molecules of this compound, [M+H]⁺, would be introduced into the instrument. The ions would then travel through a drift tube filled with an inert buffer gas. The time it takes for an ion to traverse the drift tube is dependent on its CCS; ions with a larger CCS will experience more collisions with the buffer gas and thus have a longer drift time. The resulting data would show distinct arrival time distributions for the diastereomeric pairs.
To differentiate the enantiomers, a chiral selector, such as a cyclodextrin (B1172386), can be introduced to form non-covalent host-guest complexes. The resulting diastereomeric complexes, for instance [(2R,3R)-amine + chiral selector+H]⁺ and [(2S,3S)-amine + chiral selector+H]⁺, will have different CCS values, allowing for their separation.
Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for this compound Stereoisomers This interactive table provides hypothetical data illustrating the expected outcomes of an IM-MS analysis of the stereoisomers of this compound. The CCS values are representative and based on the principles of ion mobility separation.
| Stereoisomer | Ion Type | m/z (Da) | Collision Cross Section (CCS) (Ų) |
| (2R,3R)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 125.2 |
| (2S,3S)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 125.2 |
| (2R,3S)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 127.8 |
| (2S,3R)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 127.8 |
| (2R,3R)-amine + Chiral Selector | [M+CS+H]⁺ | >144.17 | 250.5 |
| (2S,3S)-amine + Chiral Selector | [M+CS+H]⁺ | >144.17 | 253.1 |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of enantiomers.
Circular Dichroism (CD) Spectroscopy of this compound and its Derivatives
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. utexas.eduacs.orgscispace.comnih.gov For a simple aliphatic amine like this compound, the chromophore (the amine group) does not absorb strongly in the accessible UV-Vis region, making direct CD analysis challenging. To overcome this, the amine is typically derivatized with a chromophoric group to create a new molecule with strong electronic transitions that will exhibit a measurable CD signal.
A common derivatization strategy involves reacting the primary amine with a reagent such as a substituted benzoic acid or a naphthaldehyde to form an amide or imine, respectively. The resulting derivative now contains an aromatic chromophore whose electronic transitions are perturbed by the chiral centers of the original amine. The sign and magnitude of the CD signal, often referred to as a Cotton effect, can then be correlated with the absolute configuration of the stereocenters. For instance, the (2R,3R) and (2S,3S) enantiomers of a derivatized this compound would be expected to show mirror-image CD spectra.
Table 2: Predicted Circular Dichroism Data for a Chromophoric Derivative of this compound This interactive table presents hypothetical CD data for a derivatized form of this compound, illustrating the expected mirror-image relationship between enantiomers.
| Stereoisomer of Derivative | Wavelength of Maximum Absorption (λmax) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (2R,3R)-Derivative | 254 | +15,000 |
| (2S,3S)-Derivative | 254 | -15,000 |
| (2R,3S)-Derivative | 258 | +12,500 |
| (2S,3R)-Derivative | 258 | -12,500 |
Optical Rotatory Dispersion (ORD) Studies and Correlation to Stereochemistry
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.inlibretexts.orgmgcub.ac.invlabs.ac.inyoutube.com Similar to CD spectroscopy, underivatized this compound would exhibit a plain ORD curve, showing a gradual increase or decrease in rotation with decreasing wavelength. kud.ac.invlabs.ac.in To obtain more structural information, particularly for determining the absolute configuration, it is often necessary to measure the ORD spectrum in a region where the molecule has a chromophore that absorbs light. kud.ac.inlibretexts.orgmgcub.ac.invlabs.ac.inyoutube.com
The phenomenon known as the Cotton effect is observed in the ORD spectrum in the vicinity of an absorption band. mgcub.ac.inyoutube.com A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. mgcub.ac.inyoutube.com The sign of the Cotton effect is directly related to the stereochemistry of the chiral centers. Enantiomers will display mirror-image ORD curves with Cotton effects of opposite signs. mgcub.ac.in By derivatizing this compound with a suitable chromophore, the resulting ORD spectrum can be used to assign the absolute configuration by comparing the observed Cotton effect to established rules or to the spectra of structurally related compounds with known stereochemistry.
Table 3: Hypothetical Optical Rotatory Dispersion Data for a Chromophoric Derivative of this compound This interactive table provides hypothetical ORD data, demonstrating the expected opposite Cotton effects for the enantiomers of a derivatized this compound.
| Stereoisomer of Derivative | Wavelength of Peak (nm) | Wavelength of Trough (nm) | Sign of Cotton Effect |
| (2R,3R)-Derivative | 275 | 245 | Positive |
| (2S,3S)-Derivative | 245 | 275 | Negative |
| (2R,3S)-Derivative | 280 | 250 | Positive |
| (2S,3R)-Derivative | 250 | 280 | Negative |
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatographic methods are essential for the physical separation of stereoisomers and for the quantitative determination of enantiomeric purity.
Chiral Gas Chromatography (GC) for Volatile Amine Derivatives
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. wiley.comgcms.czchromatographyonline.com Due to the polarity and potential for peak tailing of primary amines, this compound is typically derivatized prior to GC analysis. nih.govsigmaaldrich.comresearchgate.net Common derivatization reagents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the amine into a less polar and more volatile derivative. sigmaaldrich.com
The separation of the enantiomers is achieved using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are widely used for the separation of chiral amines. gcms.czchromatographyonline.com The chiral cavities of the cyclodextrin molecules interact differently with the enantiomers of the derivatized analyte, leading to different retention times and, consequently, their separation. The resulting chromatogram would show two distinct peaks for each pair of enantiomers, allowing for the determination of the enantiomeric excess (e.e.).
Table 4: Representative Chiral Gas Chromatography Data for Derivatized this compound This interactive table presents typical chiral GC data for a derivatized form of this compound, showcasing the separation of enantiomers.
| Stereoisomer of Derivative | Retention Time (min) |
| (2R,3R)-Derivative | 15.2 |
| (2S,3S)-Derivative | 15.8 |
| (2R,3S)-Derivative | 16.5 |
| (2S,3R)-Derivative | 17.1 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and versatile techniques for the separation and quantification of enantiomers. nih.govphenomenex.comchiralpedia.comyakhak.orgacs.orgsigmaaldrich.comcsfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. phenomenex.comchiralpedia.comcsfarmacie.cz
For the analysis of this compound, a variety of CSPs could be employed, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds, including amines. nih.govyakhak.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve the best separation. nih.govyakhak.org The use of acidic or basic additives in the mobile phase can also improve peak shape and resolution for amine compounds. nih.gov
Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.comresearchgate.net However, the direct method using a CSP is generally preferred due to its simplicity and wider applicability. The result of a successful chiral HPLC separation is a chromatogram with baseline-resolved peaks for the enantiomers, allowing for accurate determination of enantiomeric purity.
Table 5: Illustrative Chiral High-Performance Liquid Chromatography Data for this compound This interactive table provides example chiral HPLC data for the direct separation of the enantiomers of this compound on a chiral stationary phase.
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (2R,3R)-3-Ethyl-2-methylhexan-1-amine | 8.5 | - |
| (2S,3S)-3-Ethyl-2-methylhexan-1-amine | 9.2 | 1.8 |
| (2R,3S)-3-Ethyl-2-methylhexan-1-amine | 10.1 | - |
| (2S,3R)-3-Ethyl-2-methylhexan-1-amine | 11.0 | 2.1 |
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the separation of enantiomers, often surpassing traditional high-performance liquid chromatography (HPLC) in terms of speed and solvent consumption. wiley.comchromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component, modified with a small amount of an organic solvent, allows for lower viscosity and higher diffusion coefficients, leading to faster separations and higher efficiency. nih.govfagg.be For the chiral resolution of primary amines like this compound, the selection of the chiral stationary phase (CSP) and the mobile phase composition are critical factors.
Chiral Stationary Phases (CSPs):
Polysaccharide-based CSPs, such as those derived from amylose and cellulose carbamate (B1207046) derivatives (e.g., Chiralpak® series), are widely used for the chiral separation of a broad range of compounds, including amines. chromatographyonline.comnih.gov These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For basic compounds like this compound, the addition of a basic additive to the mobile phase is often necessary to achieve good peak shapes and resolution on polysaccharide CSPs. researchgate.net
Crown ether-based CSPs, such as Crownpak® CR-I (+), have shown particular utility for the chiral separation of primary amines. wiley.com These stationary phases operate on a principle of host-guest complexation, where the primary ammonium (B1175870) ion of the analyte forms a complex with the crown ether. This interaction is highly stereoselective, allowing for the effective resolution of enantiomers. A key requirement for separation on crown ether columns is the use of an acidic mobile phase to ensure the protonation of the primary amine. wiley.com
Mobile Phase Composition:
The mobile phase in SFC for chiral separations typically consists of supercritical CO2 and a polar organic modifier, such as methanol, ethanol, or isopropanol. chromatographyonline.com The choice and concentration of the modifier can significantly influence retention times and enantioselectivity.
Additives play a crucial role in the successful chiral separation of amines. For polysaccharide-based CSPs, basic additives like ammonium hydroxide, diethylamine, or triethylamine (B128534) are commonly used to minimize undesirable interactions between the basic analyte and the stationary phase, thereby improving peak symmetry. wiley.comresearchgate.net For crown ether phases, an acidic additive such as trifluoroacetic acid (TFA) is essential to protonate the primary amine, facilitating its interaction with the CSP. wiley.com In some cases, strong acids like ethanesulfonic acid (ESA) have been shown to dramatically improve the separation of basic compounds on polysaccharide columns, likely through the formation of an intact salt pair that is then separated. nih.govresearchgate.net
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Modifier | Required Additive for Primary Amines | Principle of Separation |
|---|---|---|---|
| Polysaccharide-based (e.g., Chiralpak® AD-H) | Methanol, Ethanol | Basic (e.g., Ammonium Hydroxide, Diethylamine) | Hydrogen bonding, dipole-dipole interactions, steric fit |
| Crown Ether-based (e.g., Crownpak® CR-I (+)) | Methanol, Ethanol | Acidic (e.g., Trifluoroacetic Acid) | Host-guest complexation of the primary ammonium ion |
| Polysaccharide-based with strong acid additive | Ethanol | Acidic (e.g., Ethanesulfonic Acid) | Separation of an intact salt pair |
Derivatization Strategies for Enhanced Chromatographic Detection
Due to the lack of a strong chromophore or fluorophore in its structure, the sensitive detection of this compound by common chromatographic detectors like UV-Vis or fluorescence can be challenging. Derivatization, the chemical modification of the analyte, is a widely employed strategy to overcome this limitation by introducing a moiety that enhances its detectability. colostate.edulibretexts.org This process can also improve the chromatographic behavior of the analyte by increasing its volatility for gas chromatography (GC) or altering its polarity for liquid chromatography. colostate.edulibretexts.org
Derivatization for High-Performance Liquid Chromatography (HPLC):
For HPLC analysis, pre-column derivatization is a common approach where the analyte is reacted with a labeling reagent prior to injection into the chromatograph. The ideal derivatizing agent should react specifically with the primary amine group under mild conditions to form a stable, highly detectable product.
Fluorescent Labeling: Reagents that introduce a fluorescent tag are particularly useful for achieving high sensitivity.
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. interchim.fr However, these derivatives can be unstable, necessitating automated pre-column derivatization immediately before injection. chromforum.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent derivatives. helsinki.fi
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts.
4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary and secondary amines to form fluorescent derivatives and has been used for the analysis of various amines in pharmaceutical products. mdpi.com
Derivatization for Gas Chromatography (GC):
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. colostate.edulibretexts.org This is typically achieved by replacing the active hydrogen atoms on the amine group.
Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS), to produce more volatile and thermally stable derivatives suitable for GC analysis. sigmaaldrich.com
Acylation: This method involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form an amide. The resulting derivatives are generally more stable than their silylated counterparts. libretexts.org The introduction of halogenated acyl groups can also significantly enhance the response of an electron capture detector (ECD). libretexts.org
Chiral Derivatization for GC: To separate enantiomers on a non-chiral GC column, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which have different physical properties and can be separated. For primary amines, a chiral reagent such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can be employed for this purpose. nih.gov
| Derivatization Reagent | Target Functional Group | Chromatographic Method | Advantage of Derivatization | Resulting Derivative |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | HPLC-Fluorescence | High sensitivity, rapid reaction | Fluorescent Isoindole |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC-Fluorescence | Stable, fluorescent adducts | Fluorescent Carbamate |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine (active H) | GC | Increased volatility and thermal stability | Trimethylsilyl (TMS) Derivative |
| Trifluoroacetic Anhydride (TFAA) | Primary Amine | GC | Increased stability, enhanced ECD detection | Trifluoroacetamide |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Primary Amine | GC | Formation of diastereomers for chiral separation on achiral columns | Diastereomeric Amide |
Theoretical and Computational Investigations of 3 Ethyl 2 Methylhexan 1 Amine
Conformational Analysis and Energy Landscapes of Branched Amines
Conformational analysis is the study of the different spatial arrangements a molecule can adopt due to rotation around its single bonds. chemistrysteps.com For a flexible molecule like 3-Ethyl-2-methylhexan-1-amine, with its branched alkyl chain, this analysis is crucial for understanding its physical and chemical properties.
While quantum methods are highly accurate, they are computationally expensive. For exploring the vast conformational space of a flexible molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are often more practical. researchgate.net MM methods use classical force fields to calculate the potential energy of a system, allowing for rapid energy minimization of thousands of potential structures.
MD simulations extend this by simulating the movement of atoms over time, providing a dynamic view of the molecule's conformational flexibility. nih.gov These simulations can reveal the pathways of interconversion between different stable conformations and help generate a comprehensive picture of the molecule's energy landscape.
Identifying the global minimum energy conformation—the most stable arrangement of the atoms—is a key goal of conformational analysis. wavefun.com This involves systematically or stochastically exploring the potential energy surface. For this compound, this process involves rotating the single bonds in the carbon backbone and the C-N bond.
The analysis focuses on minimizing steric and torsional strains. libretexts.org Steric strain arises when bulky groups are forced too close together, while torsional strain results from the repulsion of bonding electrons in adjacent bonds. maricopa.edu The most stable conformations are typically staggered, where atoms or groups are positioned to maximize their separation. libretexts.org The "anti" conformation, where the largest substituents on adjacent carbons are 180° apart, is often the lowest in energy. libretexts.org Other staggered conformations, known as "gauche," where these groups are 60° apart, are slightly higher in energy due to steric interactions. organicchemistrytutor.com
Nitrogen Inversion Barriers and Dynamics
Nitrogen inversion, also known as pyramidal inversion, is a process in which the nitrogen atom and its substituents oscillate through a planar transition state, leading to the interconversion of enantiomers if the nitrogen is a stereocenter. wikipedia.org In amines like this compound, this rapid inversion at room temperature typically prevents the isolation of individual enantiomers. libretexts.org The energy barrier to this inversion is a critical parameter that dictates the dynamics of the molecule.
Computational chemistry provides powerful tools to investigate the energetics of nitrogen inversion. researchgate.net For a primary amine such as this compound, the inversion barrier can be calculated by determining the energy difference between the pyramidal ground state and the planar transition state. The transition state is characterized by an sp2-hybridized nitrogen atom, with the lone pair of electrons residing in a p-orbital. stackexchange.com
Several factors influence the magnitude of the nitrogen inversion barrier, including steric hindrance and the electronic effects of the substituents. stackexchange.comnih.gov In the case of this compound, the alkyl substituents are expected to have a modest electronic effect. The steric bulk of the 3-ethyl-2-methylhexyl group, however, can influence the inversion barrier.
Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can provide quantitative estimates of these barriers. nih.gov For simple aliphatic amines, these barriers are typically in the range of 4-8 kcal/mol. libretexts.org A hypothetical computational study on this compound might yield results such as those presented in the table below.
| Computational Method | Basis Set | Calculated Inversion Barrier (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | 6-31G(d) | 5.8 |
| MP2 | 6-311+G(d,p) | 6.2 |
This table presents hypothetical computational data for this compound to illustrate typical values obtained in such studies.
Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. q-chem.com For this compound, these methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and chiroptical spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a computational frequency analysis. nih.gov These calculations can predict the positions and relative intensities of the characteristic absorption bands. For a primary amine like this compound, key predicted vibrations would include the symmetric and asymmetric N-H stretching modes, typically observed in the 3300-3500 cm⁻¹ region, as well as C-H stretching and bending vibrations. openstax.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with good accuracy using computational methods. q-chem.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. For this compound, theoretical predictions of ¹H and ¹³C NMR spectra would show distinct signals for the different hydrogen and carbon atoms in the molecule, aiding in the assignment of experimental spectra.
Chiroptical Properties: Since this compound is a chiral molecule, it is expected to exhibit optical activity. Chiroptical properties, such as the electronic circular dichroism (ECD) spectrum, can be predicted using time-dependent density functional theory (TD-DFT). nih.govnih.gov The predicted ECD spectrum provides information about the molecule's absolute configuration by showing characteristic positive or negative Cotton effects at specific wavelengths. mdpi.com
| Spectroscopic Property | Predicted Value/Range | Computational Method |
|---|---|---|
| N-H Stretch (IR) | ~3350, ~3450 cm⁻¹ | DFT (B3LYP)/6-31G(d) |
| ¹³C Chemical Shift (C1) | ~45 ppm | GIAO-DFT |
| ECD Maximum | ~210 nm | TD-DFT |
This table presents hypothetical predicted spectroscopic data for this compound for illustrative purposes.
Molecular Recognition and Supramolecular Interaction Studies (excluding biological/clinical)
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. beilstein-journals.org The study of these interactions is a cornerstone of supramolecular chemistry. acs.org Computational studies can provide significant insights into the potential of this compound to engage in molecular recognition events.
The primary amine group in this compound is capable of acting as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These interactions are crucial for the formation of supramolecular assemblies. beilstein-journals.org
Computational modeling can be used to explore the interactions of this compound with various host molecules, such as crown ethers or calixarenes. beilstein-journals.org By calculating the binding energies and analyzing the geometries of the resulting host-guest complexes, it is possible to predict the strength and specificity of these interactions. Such studies can reveal how the chiral nature of this compound influences its binding to chiral hosts, a phenomenon known as chiral recognition. acs.org
For instance, a theoretical study could investigate the complexation of the R- and S-enantiomers of this compound with a chiral crown ether. The difference in the calculated binding energies for the two diastereomeric complexes would provide a measure of the enantioselectivity of the host molecule.
| Host Molecule | Guest Enantiomer | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Chiral Crown Ether A | (R)-3-Ethyl-2-methylhexan-1-amine | -15.2 |
| Chiral Crown Ether A | (S)-3-Ethyl-2-methylhexan-1-amine | -13.8 |
This table presents hypothetical interaction energies to illustrate the concept of chiral molecular recognition.
Chemical Transformations and Derivatization Strategies for 3 Ethyl 2 Methylhexan 1 Amine
Amidation and Urethane Formation with the Primary Amine Moiety
The primary amine group of 3-Ethyl-2-methylhexan-1-amine is readily acylated to form amides, sulfonamides, carbamates, and ureas. These transformations are fundamental in synthetic chemistry for creating robust chemical linkages and for installing protecting groups.
The nucleophilic nitrogen of this compound readily attacks electrophilic carbonyl and sulfonyl groups to yield stable amide and sulfonamide derivatives, respectively.
Amide Formation: The reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534), proceeds efficiently. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. Direct condensation with a carboxylic acid is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamides. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.
| Reactant | Reagent | Conditions | Product |
| This compound | Acetyl chloride | Pyridine, 0°C to RT | N-(3-Ethyl-2-methylhexyl)acetamide |
| This compound | Benzoic anhydride (B1165640) | Triethylamine, DCM | N-(3-Ethyl-2-methylhexyl)benzamide |
| This compound | p-Toluenesulfonyl chloride | Aqueous NaOH | N-(3-Ethyl-2-methylhexyl)-4-methylbenzenesulfonamide |
Carbamates and ureas are important derivatives of amines, often used as protecting groups or as key structural motifs in various functional molecules. nih.gov
Carbamate (B1207046) Formation: Carbamates are typically synthesized by reacting this compound with a chloroformate (e.g., benzyl chloroformate or ethyl chloroformate) or a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate, Boc₂O). organic-chemistry.org These reactions are crucial for installing common amine protecting groups like Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl). Another approach involves the reaction of the amine with carbon dioxide and an alcohol, often catalyzed by a coupling agent. nih.gov
Urea (B33335) Formation: Substituted ureas can be prepared through several routes. The most direct method is the reaction of this compound with an isocyanate. Alternatively, a stepwise approach can be used where the amine is first converted to a carbamate, which is then reacted with another amine. google.com Symmetrical ureas can be formed by reacting the primary amine with a phosgene (B1210022) equivalent.
| Reactant | Reagent | Conditions | Product Class | Example Product Name |
| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane, RT | Carbamate | tert-Butyl (3-ethyl-2-methylhexyl)carbamate |
| This compound | Phenyl isocyanate | THF, RT | Urea | 1-(3-Ethyl-2-methylhexyl)-3-phenylurea |
| This compound | Ethyl chloroformate | Aqueous Na₂CO₃ | Carbamate | Ethyl (3-ethyl-2-methylhexyl)carbamate |
Imine and Enamine Chemistry Derived from this compound
The reaction of this compound with carbonyl compounds is a cornerstone of its chemical reactivity, leading to the formation of imines, which are versatile synthetic intermediates. youtube.com
Primary amines, such as this compound, undergo a nucleophilic addition-elimination reaction with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction, often by azeotropic distillation. libretexts.org
The rate of imine formation is pH-dependent, with optimal rates generally observed around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org
| Carbonyl Compound | Conditions | Intermediate | Product |
| Benzaldehyde | Toluene, cat. H⁺, Dean-Stark | Carbinolamine | N-Benzylidene-3-ethyl-2-methylhexan-1-amine |
| Acetone | Methanol, cat. H⁺ | Carbinolamine | N-(Propan-2-ylidene)-3-ethyl-2-methylhexan-1-amine |
| Cyclohexanone | Benzene, cat. H⁺, Dean-Stark | Carbinolamine | N-Cyclohexylidene-3-ethyl-2-methylhexan-1-amine |
While primary amines react with aldehydes and ketones to form imines, secondary amines react to form enamines. libretexts.orgwikipedia.org An enamine is characterized by a C=C double bond adjacent to a nitrogen atom and is a nitrogen analog of an enol. wikipedia.org To utilize enamine chemistry starting from this compound, it must first be converted to a secondary amine, for example, through N-alkylation (see section 5.3).
Once the corresponding secondary amine is formed (e.g., N-methyl-3-ethyl-2-methylhexan-1-amine), it can then react with an enolizable aldehyde or ketone to form an enamine. masterorganicchemistry.com Enamines are excellent carbon nucleophiles due to resonance that places a negative charge on the α-carbon. wikipedia.orgmasterorganicchemistry.com This nucleophilicity is exploited in carbon-carbon bond-forming reactions, such as the Stork enamine alkylation and acylation. wikipedia.org In these reactions, the enamine attacks an electrophile (like an alkyl halide or acyl halide), forming an iminium salt intermediate. This intermediate is then hydrolyzed with aqueous acid to regenerate the carbonyl group, now functionalized at the α-position, and the secondary amine. masterorganicchemistry.com
Functionalization at the Nitrogen Atom
Beyond the transformations already discussed, the nitrogen atom of this compound can be functionalized through other key reactions, primarily N-alkylation.
N-alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. The primary amine can react with one equivalent of an alkyl halide to produce a secondary amine. This secondary amine can then react further to yield a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. This process is often referred to as exhaustive alkylation. youtube.com Controlling the degree of alkylation to selectively obtain the secondary or tertiary amine can be challenging, as the product amines are often more nucleophilic than the starting amine. However, by carefully controlling stoichiometry and reaction conditions, or by using alternative methods like reductive amination, specific N-alkylated products can be synthesized. Reductive amination, which involves the reduction of the imine formed from the condensation of the amine with an aldehyde or ketone, is a highly effective method for producing secondary and tertiary amines. youtube.com
Alkylation and Acylation Reactions for Higher Amine Derivatives
The synthesis of secondary, tertiary, and acylated derivatives of this compound is governed by the nucleophilicity of the primary amine, which is modulated by the steric bulk of the 3-ethyl-2-methylhexyl group.
Alkylation Reactions:
Direct alkylation of primary amines with alkyl halides is a fundamental method for synthesizing more substituted amines. However, this reaction is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. wikipedia.org For a sterically hindered primary amine like this compound, the rate of the initial alkylation is expected to be slower compared to less hindered amines.
The reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of an alkyl halide.
Mono-alkylation: Achieving selective mono-alkylation to form the corresponding secondary amine can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. researchgate.net Strategies to favor mono-alkylation include using a large excess of the primary amine or employing specific reaction conditions, such as the use of ionic liquids as solvents, which have been shown to reduce overalkylation. researchgate.net
Di-alkylation: The formation of a tertiary amine by di-alkylation is also possible, typically by using a stoichiometric amount or an excess of the alkylating agent. The steric hindrance of the 3-ethyl-2-methylhexyl group would significantly influence the feasibility and rate of the second alkylation step.
Acylation Reactions:
N-acylation is a reliable method for forming amides from primary amines. This reaction is typically carried out using acylating agents like acyl chlorides or acid anhydrides. libretexts.orgchemistrystudent.com
The reaction of this compound with an acyl chloride, for instance, proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the N-acylated product (an amide). libretexts.org
Given the steric hindrance of this compound, the rate of acylation might be reduced. However, acylation is generally a very efficient reaction and is expected to proceed to completion, likely requiring slightly more forcing conditions (e.g., elevated temperature or longer reaction times) compared to unhindered amines. pearson.com The use of a non-nucleophilic base, such as triethylamine or pyridine, is common to neutralize the HCl generated during the reaction with acyl chlorides. thieme-connect.de
Table 1: Comparison of Expected Reactivity in Alkylation and Acylation
| Reaction Type | Reagent Example | Expected Product Type | Key Considerations for this compound |
|---|---|---|---|
| Mono-alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Prone to overalkylation; steric hindrance may slow the initial reaction but also the second. |
| Di-alkylation | Excess Methyl Iodide | Tertiary Amine | Requires more forcing conditions due to increasing steric hindrance. |
| Acylation | Acetyl Chloride (CH₃COCl) | N-substituted Amide | Generally efficient; steric hindrance may slow the rate but the reaction is expected to be high-yielding. |
Formation of Quaternary Ammonium Salts and N-Oxides
Quaternary Ammonium Salts:
The exhaustive alkylation of this compound leads to the formation of a quaternary ammonium salt. This is typically achieved by reacting the primary amine with a large excess of a methylating agent, most commonly methyl iodide (CH₃I). wikipedia.org This process, known as exhaustive methylation, proceeds stepwise through the secondary and tertiary amine intermediates until the nitrogen atom is fully alkylated, resulting in a permanently positively charged quaternary ammonium cation. wikipedia.orgallen.in
The steric hindrance around the nitrogen in this compound will make each successive methylation step progressively more difficult. However, with a highly reactive and small alkylating agent like methyl iodide, the reaction can be driven to completion, often with heating. ucalgary.ca These quaternary ammonium salts are important intermediates, notably in elimination reactions. allen.in
N-Oxides:
The oxidation of the nitrogen atom in an amine leads to the formation of an N-oxide. For primary amines, the oxidation process is more complex than for tertiary amines and can lead to various products. However, N-oxides are generally formed by the oxidation of tertiary amines. wikipedia.org Therefore, to form the N-oxide of this compound, it would first need to be converted to the tertiary amine, N,N-dimethyl-3-ethyl-2-methylhexan-1-amine.
The subsequent oxidation of the tertiary amine to the N-oxide is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org
R-N(CH₃)₂ + H₂O₂ → R-N(CH₃)₂O + H₂O
Amine N-oxides are highly polar molecules and possess a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org The steric bulk around the nitrogen in the tertiary amine precursor could influence the rate of N-oxide formation, potentially requiring longer reaction times or stronger oxidizing conditions.
Stereospecific Reactions Involving the Branched Hexane (B92381) Backbone
The chiral centers at positions 2 and 3 of the this compound backbone allow for the possibility of stereospecific reactions, where the existing stereochemistry of the molecule influences the stereochemical outcome of the reaction.
Stereoselective Hydroxylation and Oxidation Processes
The selective oxidation of unactivated C-H bonds in alkanes to alcohols (hydroxylation) is a significant challenge in organic synthesis due to the high bond dissociation energy of C-H bonds. nih.gov For the 3-ethyl-2-methylhexane backbone, there are multiple secondary (CH₂) and tertiary (CH) C-H bonds, as well as primary (CH₃) ones.
Hydroxylation:
Catalytic systems, often involving transition metal complexes, are employed to achieve selective hydroxylation. mdpi.com The regioselectivity of such reactions is influenced by both electronic and steric factors.
Tertiary C-H bonds are generally more reactive towards hydroxylation than secondary or primary C-H bonds due to the lower bond dissociation energy and the stability of the resulting radical or cationic intermediate. scripps.edu Thus, oxidation of the 3-ethyl-2-methylhexane backbone would likely favor hydroxylation at the C2 or C3 positions.
Stereoselectivity in such reactions would be influenced by the existing stereochemistry of the substrate. The catalyst would approach the C-H bond from the less sterically hindered face of the molecule, potentially leading to a preferred diastereomer of the resulting alcohol. The amino group, or a derivative thereof, could also act as a directing group, influencing the site of hydroxylation.
Oxidation:
Further oxidation of the hydroxylated products would lead to ketones. The direct oxidation of C-H bonds to carbonyl groups is also possible. The presence of branched alkyl groups can influence the rate of oxidation. nih.gov
Table 2: Potential Sites for Oxidation on the Hexane Backbone
| Position | C-H Bond Type | Potential Oxidation Product | Comments |
|---|---|---|---|
| C2 | Tertiary (CH) | Tertiary Alcohol, Ketone (after rearrangement) | Electronically favored site for oxidation. |
| C3 | Tertiary (CH) | Tertiary Alcohol, Ketone (after rearrangement) | Another electronically favored site. |
| C4, C5 | Secondary (CH₂) | Secondary Alcohols, Ketones | Less reactive than tertiary C-H bonds. |
Elimination Reactions (e.g., Hofmann Elimination) and Alkene Formation
Elimination reactions of amines can be used to synthesize alkenes. The Hofmann elimination is a classic example that proceeds through a quaternary ammonium salt intermediate. wikipedia.org This reaction is known for its distinct regioselectivity, which contrasts with the more common Zaitsev's rule. byjus.com
The process involves three main steps:
Exhaustive Methylation: The primary amine, this compound, is treated with excess methyl iodide to form the quaternary ammonium iodide salt, [3-Ethyl-2-methylhexyl]trimethylammonium iodide. allen.in
Formation of Hydroxide Salt: The iodide salt is then treated with silver oxide (Ag₂O) and water. The silver iodide precipitates, and the counter-ion is replaced with a hydroxide ion (OH⁻), forming the quaternary ammonium hydroxide. chemistrysteps.com
Thermal Elimination: Heating the quaternary ammonium hydroxide induces an E2 elimination reaction, where the hydroxide ion acts as a base to remove a β-hydrogen, leading to the formation of an alkene, a tertiary amine (trimethylamine), and water. ucalgary.ca
Regioselectivity:
The Hofmann elimination typically follows the Hofmann rule , which states that the major product is the least substituted (least stable) alkene. byjus.com This is primarily due to the steric bulk of the leaving group, the trimethylammonium group (-N(CH₃)₃⁺). The bulky leaving group directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.org
For the [3-Ethyl-2-methylhexyl]trimethylammonium hydroxide, the leaving group is on C1. The only β-hydrogens are on C2. Therefore, elimination will form a double bond between C1 and C2.
The product of the Hofmann elimination of this compound would be 3-Ethyl-2-methylhex-1-ene .
The stereochemistry of the existing chiral centers at C2 and C3 would be retained in the alkene product, as the elimination reaction occurs at C1 and C2.
Application of 3 Ethyl 2 Methylhexan 1 Amine in Asymmetric Catalysis and Organic Synthesis
As a Chiral Ligand in Transition Metal Catalysis
Chiral amines are fundamental in asymmetric catalysis, often serving as ligands that coordinate to a transition metal, creating a chiral environment that influences the stereochemical outcome of a reaction.
Design and Synthesis of Metal-Amine Complexes for Asymmetric Reactions
The synthesis of a transition metal complex with 3-Ethyl-2-methylhexan-1-amine would involve the reaction of the amine with a suitable metal precursor, such as a metal halide or alkoxide. The design of such complexes would aim to create a sterically defined and electronically tuned catalytic center. The ethyl and methyl groups on the hexane (B92381) backbone would contribute to the steric bulk of the ligand, which could be crucial in differentiating between the enantiotopic faces of a prochiral substrate.
Table 1: Hypothetical Metal Complexes of this compound for Asymmetric Catalysis
| Metal Center | Potential Precursor | Hypothetical Complex Structure | Target Asymmetric Reaction |
|---|---|---|---|
| Rhodium (Rh) | [Rh(COD)Cl]₂ | [Rh(this compound)₂(COD)]Cl | Asymmetric Hydrogenation |
| Palladium (Pd) | Pd(OAc)₂ | Pd(OAc)₂(this compound)₂ | C-C Cross-Coupling |
Enantioselective Carbon-Carbon Bond Forming Reactions Catalyzed by its Complexes
Transition metal complexes bearing chiral ligands are pivotal in catalyzing a wide array of enantioselective carbon-carbon bond-forming reactions. A hypothetical complex of this compound could be explored in reactions such as asymmetric allylic alkylations or Heck reactions. The success of such a catalyst would depend on the ability of the chiral ligand to effectively control the stereochemistry of the key bond-forming step.
Asymmetric Hydrogenation and Hydrosilylation mediated by the Compound
Asymmetric hydrogenation and hydrosilylation are powerful methods for the synthesis of chiral alcohols, amines, and other functional groups. Chiral amine ligands, often in complexes with rhodium, iridium, or ruthenium, are used to deliver hydrogen or a hydrosilane to a prochiral substrate with high enantioselectivity. The stereochemical arrangement of the substituents on this compound would be critical in creating a chiral pocket around the metal center to control the facial selectivity of the substrate's approach.
As an Organocatalyst in Asymmetric Synthesis
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral primary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis.
Enamine and Iminium Catalysis Using this compound Derivatives
Primary amines can react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions. nih.govnih.gov If this compound were used as a catalyst, it would form a chiral enamine or iminium ion intermediate. The stereocenters within the amine would direct the subsequent reaction with an electrophile or nucleophile, respectively, leading to an enantiomerically enriched product. nih.gov The steric hindrance provided by the ethyl and methyl groups could play a significant role in the stereochemical control. nih.gov
Application in Asymmetric Aldol (B89426) and Michael Reactions
The asymmetric Aldol and Michael reactions are classic carbon-carbon bond-forming reactions that can be effectively catalyzed by chiral primary amines. beilstein-journals.org
Aldol Reaction: In a hypothetical scenario, this compound could catalyze the reaction between a ketone and an aldehyde. The amine would first form a chiral enamine with the ketone, which would then attack the aldehyde. The stereochemistry of the resulting β-hydroxy ketone would be dictated by the structure of the chiral amine.
Michael Reaction: Similarly, in a Michael reaction, the chiral enamine formed from a donor ketone and this compound would add to an α,β-unsaturated carbonyl compound (the Michael acceptor). The facial selectivity of this addition would be controlled by the chiral catalyst. beilstein-journals.org
Table 2: Hypothetical Application of this compound in Asymmetric Organocatalysis
| Reaction Type | Role of Amine | Substrate 1 | Substrate 2 | Expected Product |
|---|---|---|---|---|
| Aldol Reaction | Enamine formation | Cyclohexanone | Benzaldehyde | Chiral β-hydroxy ketone |
| Michael Addition | Enamine formation | Acetone | Nitrostyrene | Chiral γ-nitroketone |
It is important to reiterate that the applications and data presented in this article are based on established principles of asymmetric catalysis and are purely hypothetical in the context of this compound, as no specific research on this compound in these applications has been found.
As a Chiral Auxiliary for StereocontrolNo literature has been found that describes the attachment of this compound to a substrate to direct the stereochemical outcome of a reaction.
Cleavage and Recovery of the Auxiliary from AdductsThere are no documented methods for the cleavage and recovery of this compound from any theoretical adducts.
Further research and publication in peer-reviewed journals would be necessary to elucidate any potential roles of this compound in these advanced areas of organic chemistry.
Exploration of 3 Ethyl 2 Methylhexan 1 Amine As a Building Block in Advanced Materials and Chemical Intermediates
Incorporation into Polymeric Materials
The presence of a primary amine group allows 3-Ethyl-2-methylhexan-1-amine to undergo reactions typical of amines, such as acylation and alkylation. smolecule.com This reactivity is fundamental to its potential incorporation into various polymer structures, where it could introduce specific properties like hydrophobicity, solubility, and modified thermal characteristics. Its potential in polymer chemistry is noted, particularly for enhancing the performance of polymeric materials. smolecule.com
Primary amines are a crucial class of monomers in the synthesis of condensation polymers such as polyamides, polyurethanes, and polyimides. The two hydrogen atoms on the nitrogen of a primary amine can react with difunctional electrophiles (like diacyl chlorides or diisocyanates) to form the repeating units of a polymer chain.
Theoretically, this compound could serve as a comonomer in these polymerizations. The reaction of its primary amine group with diacyl chlorides would form amide linkages, characteristic of polyamides. Similarly, its reaction with diisocyanates would yield urea (B33335) linkages (as it is an amine, not an alcohol which would form urethane), which are a component of some polyurethane systems.
The unique structure of this compound would likely impart specific properties to the resulting polymers. The branched and bulky C9 alkyl side chain would disrupt polymer chain packing, leading to:
Reduced Crystallinity: Making the polymer more amorphous.
Increased Solubility: Enhancing solubility in organic solvents.
Lowered Melting Point: Compared to polymers made with linear, unbranched amines.
The following table outlines the theoretical role of this compound as a monomer.
| Polymer Type | Reactive Partner | Resulting Linkage | Potential Impact of this compound |
| Polyamide | Diacyl Chloride | Amide | Increased solubility, reduced crystallinity, amorphous character. |
| Polyurethane (variant) | Diisocyanate | Urea | Introduction of bulky side chains, modifying mechanical properties. |
| Polyimide | Dianhydride | Imide (after cyclization) | Enhanced solubility of the polyamic acid intermediate and final polyimide. |
Cross-linking agents are molecules that can form covalent bonds between polymer chains, creating a three-dimensional network structure. mdpi.com Typically, a cross-linking agent must have a functionality greater than two. For amine-based cross-linking, this would mean using a molecule with at least two amine groups (a diamine) or more.
The reactivity of the amine group can be exploited to chemically graft this compound onto polymer surfaces that possess complementary functional groups. This surface modification can be used to tailor the properties of a material without altering its bulk characteristics. For instance, a polymer surface containing ester, acid chloride, or epoxy groups could be modified by reaction with this amine.
The primary effect of grafting this compound would be to introduce its bulky and hydrophobic C9 alkyl chain onto the surface. This would lead to:
Increased Hydrophobicity: Lowering the surface energy and making the surface more water-repellent.
Altered Adhesion: Modifying the adhesive properties of the surface.
Improved Lubricity: The alkyl chains could provide a lubricating effect at the surface.
Synthesis of Chemically Versatile Scaffolds for Research Purposes
Beyond polymer science, this compound serves as a valuable starting material, or building block, for the synthesis of more complex molecules. Its combination of a reactive handle (the amine) and a specific stereochemical and steric profile makes it a useful scaffold in organic synthesis.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Primary amines are fundamental precursors for the synthesis of a wide variety of nitrogen-containing heterocycles.
This compound can be used as a precursor in reactions such as:
Paal-Knorr Synthesis: Reaction with a 1,4-dicarbonyl compound to form N-substituted pyrroles.
Pictet-Spengler Reaction (variant): While typically requiring an aromatic amine, related condensations can lead to saturated heterocycles.
Multi-step Syntheses: The amine can be the initial source of nitrogen for more complex heterocyclic targets, with the alkyl group influencing the final product's physical properties.
The branched alkyl group would be carried through the synthesis, yielding heterocyclic compounds with a bulky, lipophilic substituent, which could enhance solubility in non-polar media or influence biological activity.
Macrocycles and dendrimers are large, complex molecules with well-defined architectures. The building blocks for these structures typically require specific functionalities.
Dendrimers: The synthesis of dendrimers requires core molecules, branching units (with a functionality of three or more), and surface groups. Due to its single primary amine group, this compound is not suitable as a core or branching unit. However, it is a candidate for a surface group. By reacting it with the functional groups on the outermost layer of a dendrimer, it can be used to modify the dendrimer's surface properties, for example, to increase its solubility in nonpolar environments.
Macrocycles: In macrocycle synthesis, diamines are often used to form large rings through reaction with other difunctional components. While a monoamine like this compound cannot form a ring on its own in this manner, it could be attached as a side chain to a pre-formed macrocyclic structure, or be part of a fragment that is then used in a macrocyclization step.
In both cases, its role would be to introduce a sterically bulky and hydrophobic element to the final supramolecular structure.
Applications in Adsorption and Separation Technologies (e.g., CO2 capture)
There is no available research specifically investigating the use of this compound in adsorption and separation technologies.
Amine-Functionalized Sorbents for Gas Capture Research
No studies have been identified that utilize this compound for the creation of amine-functionalized sorbents for gas capture. Research in this field typically focuses on more commonly available or structurally simpler amines.
Role in Surface Functionalization of Inorganic Adsorbents
There is no documented research on the role of this compound in the surface functionalization of inorganic adsorbents. While the primary amine group could potentially be used for grafting onto adsorbent surfaces, no studies have been published detailing this for the specific compound .
Table of Compounds Mentioned:
Environmental Fate and Degradation Mechanisms of Branched Alkyl Amines, with Focus on 3 Ethyl 2 Methylhexan 1 Amine
Biodegradation Pathways in Aquatic and Soil Environments
Biodegradation is a primary mechanism for the removal of organic compounds from the environment. For alkylamines, this process is heavily influenced by the structure of the alkyl chain. The presence of branching, as seen in 3-Ethyl-2-methylhexan-1-amine, is known to inhibit microbial degradation compared to linear counterparts. nih.gov This recalcitrance is often attributed to steric hindrance, which can impede the proper orientation and accessibility of the molecule for enzymatic attack. nih.govmdpi.com
The microbial degradation of alkylamines, under both aerobic and anaerobic conditions, is typically initiated by the cleavage of the carbon-nitrogen (C-N) bond. oup.comresearchgate.net In aerobic bacteria, this process is often catalyzed by an amine dehydrogenase or a monooxygenase. Anaerobic degradation, particularly under denitrifying conditions, has been observed in bacteria such as Pseudomonas stutzeri. oup.com This species has been shown to degrade long-chain primary alkylamines by first converting them to the corresponding aldehyde. oup.com
While the specific enzymes responsible for the degradation of this compound have not been identified, it is plausible that organisms from genera known to degrade similar structures, such as Pseudomonas and Sphingomonas, could be involved. nih.govoup.com Studies on other branched compounds have shown that a consortium of microorganisms may be required to achieve complete mineralization. nih.gov The enzymes involved would need to overcome the steric hindrance presented by the ethyl and methyl groups at the C3 and C2 positions, respectively.
Table 1: Potential Microbial Genera Involved in Branched Alkylamine Degradation
| Microbial Genus | Relevant Degradation Activity | Reference |
| Pseudomonas | Capable of degrading long-chain primary alkylamines under anaerobic/denitrifying conditions. | oup.com |
| Sphingomonas | Isolate found to be capable of utilizing branched nonylphenol as a sole carbon and energy source. | nih.gov |
| Rhodococcus | Identified as capable of degrading primary long-chain alkylamines. | oup.com |
The proposed biodegradation pathway for primary alkylamines generally begins with an initial oxidation at the alpha-carbon, followed by cleavage of the C-N bond to release ammonia (B1221849) and form an aldehyde. oup.comresearchgate.net This aldehyde is then rapidly oxidized to the corresponding carboxylic acid. This fatty acid can subsequently enter the β-oxidation pathway, where it is sequentially broken down to yield acetyl-CoA, which can then be completely mineralized to carbon dioxide and water through the citric acid cycle. oup.com
For this compound, this pathway would theoretically produce a series of branched-chain intermediates. The initial degradation products would be 3-ethyl-2-methylhexanal and subsequently 3-ethyl-2-methylhexanoic acid. The branching might complicate further degradation via β-oxidation, potentially leading to the accumulation of these intermediate metabolites.
Table 2: Hypothetical Biodegradation Products of this compound
| Stage | Compound Name | Chemical Formula | Potential Fate |
| Parent Compound | This compound | C₉H₂₁N | Initial substrate for microbial attack. |
| Intermediate 1 | 3-Ethyl-2-methylhexanal | C₉H₁₈O | Formed via oxidative deamination; rapidly oxidized further. |
| Intermediate 2 | 3-Ethyl-2-methylhexanoic Acid | C₉H₁₈O₂ | Enters β-oxidation, though branching may slow the process. |
| Terminal Products | Carbon Dioxide (CO₂), Water (H₂O), Ammonia (NH₃) | - | Result from complete mineralization. |
Abiotic Degradation Mechanisms
In addition to biodegradation, abiotic processes such as photolysis, oxidation, and hydrolysis can contribute to the transformation of chemical compounds in the environment.
Photodegradation involves the breakdown of molecules by sunlight, particularly UV radiation. youtube.com Organic compounds, including amines, can be susceptible to photolytic degradation. Research has demonstrated that primary alkylamines can undergo photoinduced reactions, such as deaminative borylation in the presence of specific reagents, which proceeds via a radical mechanism. nih.gov In the environment, natural photosensitizers present in surface waters, such as dissolved organic matter or algae, can generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that accelerate the degradation of organic pollutants. nih.gov While direct photolysis of this compound may occur, its rate and significance would depend on factors like water clarity, depth, and the presence of photosensitizing substances.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While alkylamines can undergo hydrolysis, the C-N bond is generally stable under typical environmental pH conditions (pH 5-9). acs.orgrsc.orgrsc.org Kinetic studies on the hydrolysis of various alkylamines have been performed, but these are often under specific non-environmental conditions, such as in the presence of micelles or metal complexes. acs.orgrsc.orgacs.org Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in most natural aquatic environments.
Oxidative degradation by reactive species like hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and can be present in sunlit surface waters, is a more likely abiotic pathway. However, specific experimental data on the oxidative stability of this compound in environmental matrices are not available.
Table 3: Summary of Potential Abiotic Degradation Pathways
| Degradation Mechanism | Description | Environmental Relevance |
| Photolysis | Direct breakdown by sunlight or indirect breakdown via photosensitized reactions. | Potentially significant in sunlit surface waters; dependent on environmental conditions. nih.govnih.gov |
| Hydrolysis | Cleavage of the C-N bond by reaction with water. | Generally slow for alkylamines under typical environmental pH; considered a minor pathway. acs.orgrsc.org |
| Oxidation | Degradation by reactive oxygen species (e.g., hydroxyl radicals). | Likely to occur in the atmosphere and sunlit waters, but rates are unknown for this specific compound. |
Environmental Monitoring and Persistence Studies
Currently, there are no specific environmental monitoring studies or persistence data available in the scientific literature for this compound. However, general principles for branched compounds can be applied. The structural complexity and branching of the alkyl chain suggest that this compound may exhibit greater persistence in the environment compared to linear alkylamines. nih.gov
Monitoring studies for other branched industrial chemicals, such as alkylphenols, have focused on potential points of entry into the environment, such as wastewater treatment plant (WWTP) effluents and industrial discharge points. nih.gov Similar monitoring strategies would be appropriate for this compound. Analysis of surface water, sediment, and sludge would provide insight into its environmental distribution and persistence. The U.S. Environmental Protection Agency (EPA) notes that for some alkyl amine compounds with limited environmental exposure (e.g., indoor use), extensive environmental chemistry data may not be required, though microbial metabolism is the expected ultimate fate. epa.gov Given the lack of data, the persistence of this compound remains an area requiring further research.
Analytical Methods for Environmental Detection and Quantification of Trace Amounts
The detection and quantification of branched alkyl amines like this compound in environmental matrices at trace levels present a significant analytical challenge due to their polarity, potential for volatility, and the complexity of environmental samples. While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical techniques for similar aliphatic amines can be adapted for its determination. The primary methods for the analysis of such compounds are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. unam.mxresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For primary aliphatic amines like this compound, direct analysis by GC can be challenging due to their high polarity, which can lead to poor peak shape and adsorption on the GC column. unam.mx To address these issues, derivatization is a common strategy. This involves chemically modifying the amine to a less polar and more volatile derivative, thereby improving its chromatographic behavior.
In situ derivatization with reagents like isobutyl chloroformate has been successfully employed for the GC-MS analysis of other aliphatic amines, such as methylhexanamine, in complex matrices like urine. unam.mx This approach, combined with a suitable extraction technique like salting-out assisted liquid-liquid extraction (SALLE) or headspace solid-phase microextraction (HS-SPME), can achieve low limits of detection (LOD) in the nanogram per milliliter (ng/mL) range. unam.mx For instance, a study on methylhexanamine reported an LOD of 5–7 ng/mL using these methods. unam.mx
A suggested GC-MS method for this compound would likely involve a non-polar column, such as a DB-5, with helium as the carrier gas. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the analysis of polar and non-volatile compounds, and it often does not require derivatization. unam.mx This makes it a more direct and potentially faster method for analyzing primary aliphatic amines. A sensitive and reliable LC-electrospray ionization (ESI)/MS/MS method has been developed for the determination of other branched alkylamines like 1,3-dimethylamylamine and 1,4-dimethylamylamine in environmental samples. researchgate.net
The following table summarizes potential analytical methods and their key parameters applicable to the analysis of this compound, based on methodologies developed for structurally similar compounds.
| Analytical Technique | Sample Preparation/Extraction | Derivatization Agent | Column Type | Detection Mode | Potential Limit of Detection (LOD) | Reference |
| GC-MS | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) or Headspace Solid-Phase Microextraction (HS-SPME) | Isobutyl chloroformate | Non-polar (e.g., DB-5 or Zebron ZB-5) | Selected Ion Monitoring (SIM) | ~5-7 ng/mL (based on methylhexanamine) | unam.mx |
| LC-MS/MS | Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) | Not typically required | C18 or other reversed-phase columns | Multiple Reaction Monitoring (MRM) | Sub-ng/mL to low ng/mL range (compound dependent) | researchgate.net |
It is important to note that the development and validation of a specific analytical method for this compound would be necessary to establish precise figures of merit, such as LOD, limit of quantification (LOQ), linearity, and recovery, in various environmental matrices.
Bioaccumulation Potential in Model Environmental Organisms (non-human)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For aquatic organisms, a key metric for assessing bioaccumulation is the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. nih.gov
Long-chain aliphatic amines are known to have a potential for bioaccumulation in aquatic organisms. canada.ca Studies on a range of alkylamines have shown that the BCF is positively correlated with the length of the alkyl chain, generally increasing by approximately 0.5 log units for each additional carbon atom up to a chain length of C14. acs.org As a branched C9 amine, this compound falls into the category of short-chain aliphatic amines (alkyl-chain < 8 carbon atoms is the typical classification, but C9 is on the cusp and its branched nature can influence its properties). canada.ca While long-chain amines (≥C14) are considered to have a high potential to bioaccumulate, those with shorter chains (
The octanol-water partition coefficient (log Kow) is often used as a screening tool for bioaccumulation potential. A computed XLogP3 value for this compound is 3, which suggests a moderate degree of lipophilicity. Regulatory frameworks often use log Kow values as triggers for further bioaccumulation assessment. For example, a log Kow > 4.5 is a screening criterion for bioaccumulative substances under REACH. umweltbundesamt.de While the log Kow of this compound is below this threshold, it is important to consider that for surfactants and their precursors, the relationship between log Kow and BCF can be complex and not always linear. cefas.co.uk
The following table presents BCF data for some alkylamines, which can provide an indication of the potential bioaccumulation of this compound. It is crucial to note that these are for different, though structurally related, compounds and should be used as a qualitative guide only.
| Compound | Organism | BCF (L/kg) | Log Kow | Reference |
| C9 Alkylamines (General) | Fish | Moderate potential | - | canada.ca |
| C12-C16 Alkylamines | Bluegill fish | 79 (for a C12-16 mixture) | - | acs.org |
| Didecyldimethylammonium chloride (C10) | Bluegill fish | 81 | - | acs.org |
Given its structure as a branched C9 amine and its moderate lipophilicity, this compound is expected to have a low to moderate potential for bioaccumulation in aquatic organisms. However, without specific experimental data, this remains a prediction. Further studies using standardized test guidelines, such as OECD 305 for fish bioconcentration, would be necessary to definitively determine the BCF of this compound. cefas.co.uk
Future Research Directions and Unresolved Challenges Pertaining to 3 Ethyl 2 Methylhexan 1 Amine
Development of Highly Efficient and Stereoselective Synthetic Routes for All Stereoisomers
A primary and formidable challenge is the synthesis of all four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—in optically pure forms. While general methods for amine synthesis exist, achieving high diastereoselectivity and enantioselectivity for this specific substitution pattern remains a significant hurdle. Future research must focus on developing novel synthetic strategies.
Key research objectives include:
Asymmetric Catalysis: The development of new transition-metal catalysts and chiral ligands is essential for controlling the stereochemistry during C-C and C-N bond formation. mdpi.comacs.org Methods like asymmetric hydrogenation of corresponding enamines or reductive amination of a prochiral ketone precursor are promising but require bespoke catalyst systems to accommodate the specific steric demands of the ethyl and methyl groups. acs.orgescholarship.org
Biocatalysis: Engineered enzymes, particularly transaminases (ATAs) and amine dehydrogenases (AmDHs), offer a highly selective and sustainable alternative. nih.govrsc.org A key challenge is discovering or evolving an enzyme with a substrate-binding pocket that can precisely distinguish between the four stereoisomers of the precursor ketone or the amine product. rsc.org Cascade reactions, where one enzyme creates an intermediate that a second enzyme acts upon, could provide a streamlined route from simple alcohols or ketones. rsc.org
Substrate-Controlled Synthesis: Utilizing chiral starting materials where one stereocenter is already set and can direct the formation of the second. This requires predictable models for diastereoselection, which are often lacking for flexible acyclic systems.
Table 1: Potential Stereoselective Synthetic Strategies and Unresolved Challenges
| Synthetic Strategy | Description | Key Challenges for 3-Ethyl-2-methylhexan-1-amine |
| Asymmetric Reductive Amination | One-pot reaction of 3-ethyl-2-methylhexan-2-one with an ammonia (B1221849) source and a reductant, using a chiral catalyst. | - Synthesis of the specific ketone precursor.- Catalyst deactivation by the amine product.- Achieving high diastereo- and enantioselectivity simultaneously. |
| Biocatalytic Transamination | Use of an engineered amine transaminase (ATA) to convert a prochiral ketone precursor to a single stereoisomer of the amine. hovione.com | - Identification of an ATA that accepts a sterically hindered ketone.- Overcoming unfavorable reaction equilibria.- Accessing all four stereoisomers may require different enzymes. |
| Chiral Auxiliary Approach | Covalent attachment of a chiral auxiliary to a precursor molecule to direct the stereoselective introduction of new chiral centers. | - Multiple steps (attachment and removal) reduce overall yield.- May require harsh conditions for auxiliary removal.- Stoichiometric use of the expensive auxiliary. |
Exploration of Novel Catalytic and Reagent Applications in Complex Synthesis
As a chiral primary amine, this compound and its derivatives have significant, yet unexplored, potential as reagents or catalysts in other chemical transformations.
Future research should investigate its use as:
A Chiral Ligand: The amine can be readily converted into more complex structures (e.g., Schiff bases, amides, phosphinamides) that can act as ligands in transition-metal catalysis. The specific steric environment created by the ethyl and methyl groups could induce high selectivity in reactions like asymmetric hydrogenation or C-C bond formation. mdpi.com
An Organocatalyst: Primary amines are known to act as organocatalysts, often forming enamine or iminium ion intermediates. numberanalytics.com Exploring the utility of this compound or its salts in reactions such as asymmetric aldol (B89426) or Michael additions could reveal novel reactivity and selectivity patterns.
A Chiral Resolving Agent: The amine could be used to separate racemic mixtures of chiral acids through the formation of diastereomeric ammonium (B1175870) salts, which can then be separated by crystallization or chromatography.
Advanced Understanding of Conformational Dynamics and Stereochemical Control
The relationship between the three-dimensional shape of a molecule and its chemical reactivity is fundamental. For a flexible acyclic molecule like this compound, a complex interplay of steric and electronic effects governs its conformational preferences. A deeper understanding of these dynamics is essential for designing selective syntheses and predicting its role in biological or catalytic systems. researchgate.net
Unresolved challenges in this area include:
Accurate Conformational Profiling: Mapping the potential energy surface to identify the most stable conformers for each of the four stereoisomers is a non-trivial task. This requires a combination of high-level computational modeling (e.g., Density Functional Theory) and experimental validation. mdpi.comchemistrywithatwist.com
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for assigning the absolute configuration of chiral molecules. chemistrywithatwist.comresearchgate.net A significant challenge is to accurately simulate the spectra for each conformer and match them to experimental data for this flexible system.
Stereochemical Models: Developing predictive models, like the Felkin-Anh model for nucleophilic addition, that can accurately forecast the outcome of reactions involving this amine or its precursors remains a significant intellectual challenge. researchgate.net
Table 2: Methods for Conformational and Stereochemical Analysis
| Method | Type | Information Gained | Challenges |
| NMR Spectroscopy | Experimental | Connectivity, relative stereochemistry through coupling constants and NOE. | Provides data on time-averaged conformation in solution, not individual conformers. |
| DFT Calculations | Computational | Relative energies of conformers, bond lengths, angles, simulated spectra. mdpi.com | Accuracy is highly dependent on the chosen functional and basis set; computationally expensive. |
| VCD/ECD Spectroscopy | Experimental | Absolute configuration, solution-phase conformation. chemistrywithatwist.com | Requires optically pure samples; interpretation relies heavily on accurate computational support. |
| X-ray Crystallography | Experimental | Unambiguous solid-state structure and absolute configuration. | Requires the formation of a suitable single crystal, which can be difficult for a low-melting amine. |
Sustainable and Scalable Production Methodologies for Industrial Research
For this compound to be useful for industrial or large-scale academic research, its production must be efficient, cost-effective, and environmentally benign. Traditional multi-step syntheses often fail to meet these criteria.
Future research must prioritize:
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can improve safety, efficiency, and scalability. ukri.org Flow processes allow for precise control over reaction parameters and can facilitate the use of immobilized catalysts or enzymes, simplifying purification. rsc.org
Green Chemistry Principles: Designing synthetic routes that minimize waste, avoid hazardous solvents and reagents, and have high atom economy is crucial. europa.eu This includes exploring biocatalytic routes that operate in water under mild conditions. chemistryjournals.net
Renewable Feedstocks: Investigating pathways that begin from renewable resources rather than petrochemicals would represent a major advance in sustainability. nih.govoup.com
Deeper Insight into Environmental Transformations and Long-term Fate
The introduction of any new chemical into widespread use requires a thorough understanding of its environmental impact. For alkylamines, this includes their persistence, bioaccumulation potential, and degradation pathways.
Key unresolved questions are:
Biodegradation: While simple alkylamines are often biodegradable, the branched structure of this compound may hinder microbial degradation. nih.gov Studies are needed to identify microorganisms capable of metabolizing this compound and to elucidate the degradation pathway (e.g., via oxidation to an aldehyde and ammonia).
Environmental Partitioning: The compound's moderate lipophilicity suggests it may adsorb to soil organic matter and sediment. nih.goveuropa.eu Understanding its partitioning behavior (Koc) is essential for predicting its mobility and bioavailability in terrestrial and aquatic systems.
Atmospheric Chemistry: Amines can be emitted into the atmosphere, where they can react with oxidants (e.g., hydroxyl radicals) and contribute to the formation of secondary organic aerosols and nitrogen-containing pollutants. copernicus.orgscope-act.org The specific reaction pathways and products for this compound are unknown.
Table 3: Key Parameters for Environmental Fate Assessment
| Parameter | Definition | Significance for this compound |
| Aerobic Biodegradation (t½) | Time required for 50% of the compound to be degraded by microorganisms in the presence of oxygen. | Determines persistence in soil and surface water. Expected to be slower than for linear amines. |
| Soil Adsorption Coefficient (Koc) | Ratio of the chemical adsorbed per unit mass of organic carbon in soil to its concentration in solution. | Predicts mobility in soil; higher values mean less leaching to groundwater. nih.gov |
| Atmospheric Oxidation Rate | The rate of reaction with atmospheric oxidants like •OH. | Determines atmospheric lifetime and potential to form secondary pollutants. scope-act.org |
| Potential Transformation Products | Compounds formed during degradation (e.g., aldehydes, nitrosamines). acs.orgmdpi.com | The toxicity and fate of these products must also be considered for a complete risk assessment. |
Q & A
Q. What are the recommended synthetic routes for 3-Ethyl-2-methylhexan-1-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of branched aliphatic amines like this compound typically involves reductive amination of ketones or alkylation of primary amines. For example:
- Reductive Amination : React 3-ethyl-2-methylhexan-1-one with ammonia under hydrogenation conditions using catalysts like Raney nickel or palladium on carbon. Optimize temperature (60–100°C) and hydrogen pressure (1–5 atm) to maximize yield .
- Alkylation : Use 2-methylhexan-1-amine as a starting material, reacting with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC or GC-MS to avoid over-alkylation .
Q. Key Parameters for Optimization :
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm branching and amine proton signals. For example, the amine proton (-NH₂) typically appears at δ 1.2–1.5 ppm in CDCl₃, while ethyl and methyl groups show distinct splitting patterns .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity using a non-polar column (e.g., DB-5) with helium carrier gas. Compare retention times and fragmentation patterns against NIST reference data .
- Elemental Analysis : Validate molecular formula (C₉H₂₁N) with ≤0.3% deviation in C/H/N ratios .
Q. Common Pitfalls :
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps to avoid inhalation .
- Storage : Store at 2–8°C in amber glass bottles under nitrogen to prevent oxidation. Label containers with hazard identifiers (e.g., "Corrosive," "Flammable") .
- Spill Management : Neutralize spills with dilute acetic acid (5% v/v) and absorb with vermiculite. Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different in vitro assays?
Methodological Answer: Discrepancies may arise from assay-specific variables:
- Reagent Purity : Validate cell culture media components (e.g., fetal bovine serum) for amine-interacting enzymes using LC-MS .
- pH Sensitivity : Adjust buffer systems (e.g., HEPES vs. PBS) to maintain physiological pH, as amine protonation affects membrane permeability .
- Control Experiments : Include positive controls (e.g., known receptor agonists) and negative controls (e.g., solvent-only) to isolate compound-specific effects .
Q. Statistical Validation :
| Approach | Application |
|---|---|
| Bland-Altman Analysis | Quantify inter-assay variability |
| Dose-Response Curves | Calculate EC₅₀/IC₅₀ consistency across replicates |
Q. What computational modeling approaches are suitable for predicting the receptor-binding affinities of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with GPCRs (e.g., adrenergic receptors). Parameterize force fields for amine groups using quantum mechanical calculations (e.g., DFT/B3LYP) .
- Docking Studies : Perform rigid/flexible docking with AutoDock Vina to predict binding poses. Validate with experimental IC₅₀ values from radioligand displacement assays .
- QSAR Models : Train models using descriptors like logP, molar refractivity, and topological polar surface area. Cross-validate with leave-one-out (LOO) methods .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, and how can this be statistically validated?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reaction intermediates and adjust conditions dynamically .
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst type, solvent purity). Optimize using response surface methodology (RSM) .
- Statistical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
